molecular formula C7H7FN2O4S B1442455 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide CAS No. 1333675-43-6

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B1442455
CAS No.: 1333675-43-6
M. Wt: 234.21 g/mol
InChI Key: BTMINKNDRZPUGI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is a derivative of benzene, featuring a fluorine atom, a methyl group, a nitro group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves reacting the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonating agent like chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Fluoro-4-methyl-5-aminobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-4-carboxy-5-nitrobenzene-1-sulfonamide.

Scientific Research Applications

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: Contains a methylsulfonyl group instead of a sulfonamide group.

    1,4-Difluoro-2-methyl-5-nitrobenzene: Contains two fluorine atoms and lacks the sulfonamide group.

Uniqueness

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMINKNDRZPUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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